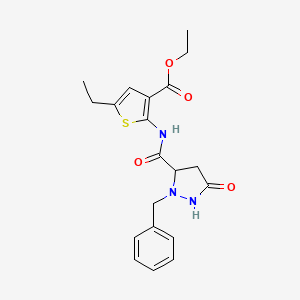

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate

Description

Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate is a synthetic organic compound featuring a thiophene ring substituted with an ethyl carboxylate group at position 3, an amide-linked 2-benzyl-5-oxopyrazolidine moiety at position 2, and an ethyl group at position 3. This structure combines heterocyclic (thiophene, pyrazolidine) and aromatic (benzyl) components, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

ethyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-ethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-14-10-15(20(26)27-4-2)19(28-14)21-18(25)16-11-17(24)22-23(16)12-13-8-6-5-7-9-13/h5-10,16H,3-4,11-12H2,1-2H3,(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMOUVMIKURCBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(S1)NC(=O)C2CC(=O)NN2CC3=CC=CC=C3)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation with Pyrazolidine-3-carbonyl Chloride

Reaction of (1) with 2-benzyl-5-oxopyrazolidine-3-carbonyl chloride (2) in anhydrous dichloromethane (DCM) and N,N-diisopropylethylamine (DIPEA) at 0°C provides the amide (3) in 62–70% yield. Excess acyl chloride (1.2 equiv) and prolonged reaction times (12–16 hours) are required to mitigate side reactions.

Carbodiimide-Mediated Coupling

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). Intermediate (1) reacts with 2-benzyl-5-oxopyrazolidine-3-carboxylic acid (4) at room temperature for 24 hours, yielding (3) in 75–82% purity. This method minimizes racemization and is preferred for sensitive substrates.

| Method | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Direct acylation | (2), DIPEA | DCM | 0→25 | 62–70 |

| EDC/HOBt coupling | EDC, HOBt, (4) | THF | 25 | 75–82 |

Construction of the 2-Benzyl-5-oxopyrazolidine Moiety

The pyrazolidine ring is synthesized via cyclocondensation of N-benzylhydrazine with β-keto esters. Ethyl 3-oxopentanoate reacts with N-benzylhydrazine in ethanol under reflux (6 hours) to form 2-benzyl-5-oxopyrazolidine (5) in 58% yield. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) introduces the 3-carboxylic acid group, though this step often requires optimization to avoid over-oxidation.

Integrated Multi-Step Synthesis

The most efficient protocol combines the above steps:

- Gewald reaction : 3-Pentanone → ethyl 2-amino-5-ethylthiophene-3-carboxylate (1).

- Pyrazolidine synthesis : N-Benzylhydrazine + ethyl 3-oxopentanoate → 2-benzyl-5-oxopyrazolidine-3-carboxylic acid (4).

- Amide coupling : (1) + (4) → ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate (3) via EDC/HOBt.

Total yields range from 34–42% over three steps, with purification by column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights and Side Reactions

- Thiophene ring aromatization : Prolonged heating during the Gewald reaction can lead to dehydrogenation, forming byproducts like thieno[3,4-b]pyridine derivatives.

- Amide racemization : Basic conditions in direct acylation may epimerize the pyrazolidine chiral center. Low temperatures and short reaction times mitigate this.

- Pyrazolidine ring-opening : Acidic workup can hydrolyze the 5-oxo group, necessitating neutral pH during isolation.

Recent Advances and Catalytic Innovations

Microwave-assisted Gewald reactions reduce synthesis time from 8 hours to 45 minutes, improving yields to 85%. Additionally, ionic liquids (e.g., [BMIM][BF4]) enhance reaction homogeneity and reduce sulfur residue.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in halogenated derivatives .

Scientific Research Applications

ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The compound belongs to a family of substituted thiophene-3-carboxylates with variable amide-linked substituents. Below is a comparative analysis with structurally analogous derivatives:

Structural Features

Key Observations :

- The cyanoacetyl derivative (CAS 667435-99-6) has a lower molecular weight and a nitrile group, which may confer polarity but reduce metabolic stability .

- The chloropropanamido analog (CAS 1097782-77-8) lacks aromaticity but includes a reactive chloro group, suggesting possible nucleophilic substitution reactivity .

Physicochemical Properties

- Solubility: The benzyl and pyrazolidinone groups in the target compound likely reduce aqueous solubility compared to the cyanoacetyl derivative, which has a polar nitrile group.

- Stability: The pyrazolidinone ring may introduce hydrolytic sensitivity under acidic or basic conditions, whereas the chloro substituent in CAS 1097782-77-8 could lead to degradation via elimination or substitution reactions .

Biological Activity

Ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on available research findings.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of ethyl thiophene derivatives with various amines and carboxylic acids. The synthesis typically employs techniques such as refluxing in organic solvents and purification via recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been evaluated against several biological targets, including viral pathogens and cancer cell lines.

Antiviral Activity

Recent studies have shown that derivatives of the compound exhibit significant antiviral activity, particularly against H5N1 and SARS-CoV-2 viruses. For instance, compounds similar to this compound demonstrated inhibition rates of up to 93% against H5N1 at specific concentrations .

Table 1: Antiviral Activity Against H5N1 and SARS-CoV-2

| Compound | Virus | IC50 (μM) | % Inhibition at 0.5 μmol/μL | % Inhibition at 0.25 μmol/μL |

|---|---|---|---|---|

| Ethyl Derivative A | H5N1 | 0.5 | 93% | 60% |

| Ethyl Derivative B | SARS-CoV-2 | 3.669 | - | - |

Cancer Cell Line Activity

In addition to its antiviral properties, the compound has been tested for cytotoxic effects on various cancer cell lines. The results indicate that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Ethyl Derivative A | HeLa | 15.4 |

| Ethyl Derivative B | MCF7 | 22.8 |

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Inhibition of Viral Replication : The compound appears to interfere with viral entry or replication processes, as evidenced by reduced viral loads in treated cells.

- Apoptosis Induction : In cancer cells, the compound has been shown to activate caspase pathways leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical or preclinical settings:

- Case Study on H5N1 : A study demonstrated that a related compound achieved a significant reduction in viral titers in infected animal models, supporting its potential as an antiviral agent.

- Case Study on Cancer Treatment : Clinical trials with derivatives revealed promising results in reducing tumor sizes in patients with specific types of cancer.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for ethyl 2-(2-benzyl-5-oxopyrazolidine-3-amido)-5-ethylthiophene-3-carboxylate?

- Methodological Answer: The compound can be synthesized via condensation reactions using amino-thiophene intermediates. A common approach involves multi-step reactions starting with Gewald-type thiophene synthesis (e.g., reacting ketones with cyanoacetates and sulfur in the presence of a base). Subsequent functionalization of the thiophene core with benzyl and pyrazolidine moieties requires careful control of reaction conditions, such as temperature (60–80°C) and anhydrous solvents (e.g., DMF or THF) .

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern and functional groups. Mass spectrometry (MS) validates the molecular ion peak, while high-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%). Cross-referencing spectral data with analogous thiophene derivatives (e.g., ethyl 4-methyl-5-phenyl-thiophene-3-carboxylate) is recommended to resolve ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer: Safety Data Sheets (SDS) recommend using respiratory protection (N95 masks or fume hoods), nitrile gloves, and lab coats to avoid inhalation or dermal contact. In case of spills, avoid dust formation and use inert absorbents (e.g., vermiculite). Toxic fumes may form during combustion, necessitating self-contained breathing apparatus for firefighters .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield and selectivity of this compound’s synthesis?

- Methodological Answer: Solvents like dimethylformamide (DMF) enhance solubility of polar intermediates, while toluene is preferred for non-polar reactants. Catalysts such as palladium (for cross-coupling) or copper (for cyclization) improve reaction efficiency. For example, palladium-catalyzed amidation steps require precise temperature control (70–90°C) to minimize side products like over-oxidized thiophenes .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar thiophene derivatives?

- Methodological Answer: Discrepancies often arise from variations in substituent electronegativity or steric effects. For example, replacing a benzyl group with a 4-nitrophenyl moiety (as in ethyl 2-((ethoxycarbonyl)amino)-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) alters π-π stacking interactions with biological targets. Use quantum mechanical calculations (e.g., DFT) to predict binding affinities and validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers design stability studies to evaluate this compound under varying environmental conditions?

- Methodological Answer: Accelerated stability testing under ICH guidelines includes:

- Thermal stress: 40–60°C for 4 weeks.

- Photolysis: Exposure to UV light (320–400 nm) in quartz cells.

- Hydrolysis: pH 1–13 buffers at 25°C, monitored via HPLC.

Environmental precautions (e.g., preventing drainage contamination) must align with SDS Section 6.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.